molecular formula C12H12ClNO4S B2649258 3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride CAS No. 927999-21-1

3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

Cat. No.: B2649258
CAS No.: 927999-21-1
M. Wt: 301.74
InChI Key: GORYSOCELUFICM-UHFFFAOYSA-N
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Description

Historical Development of Thiazolidine-Based Compounds

Thiazolidines, five-membered heterocycles containing sulfur and nitrogen, were first identified in the early 20th century. The parent compound, thiazolidine ((CH₂)₃(NH)S), was synthesized via the condensation of cysteamine and formaldehyde, as described in foundational studies. Early research focused on structural elucidation and simple derivatives, but the discovery of penicillin—a β-lactam antibiotic containing a thiazolidine ring fused to a β-lactam—revolutionized medicinal chemistry. This breakthrough underscored the biological relevance of thiazolidines and spurred investigations into their derivatives.

By the 1980s, the synthesis of thiazolidinediones (TZDs), such as pioglitazone, demonstrated their utility as insulin sensitizers for diabetes treatment. Concurrently, modifications to the thiazolidine core, including oxidation states and substituent additions, expanded their applications in catalysis and polymer science. For example, N-Methyl-2-thiazolidinethione became a key accelerator in chloroprene rubber vulcanization. These developments established thiazolidines as versatile scaffolds for functionalization.

Significance of 1,1,3-Trioxo-1λ⁶-Thiazolidin-2-yl Compounds in Research

The introduction of a 1,1,3-trioxo group into the thiazolidine ring enhances electrophilicity and stabilizes reactive intermediates, making these derivatives valuable in multicomponent reactions. Density functional theory (DFT) studies reveal that the electron-withdrawing trioxo group polarizes the thiazolidine ring, facilitating nucleophilic attacks at the 2-position. This electronic modulation is critical for reactions involving benzoyl chloride substituents, which require precise control over acyl transfer mechanisms.

Recent work by Kandile et al. demonstrated that 1,1,3-trioxo-thiazolidines act as intermediates in the synthesis of spirocyclic compounds with antimicrobial properties. Similarly, Robati and colleagues utilized trioxo-thiazolidines to construct 1,8-dioxo-octahydroxanthene derivatives via four-component reactions, highlighting their role in generating complex heterocycles.

Evolution of Benzoyl Chloride-Functionalized Thiazolidines

The fusion of benzoyl chloride with thiazolidines merges acylating capability with heterocyclic reactivity. 3-(4,4-Dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride exemplifies this synergy. Its synthesis typically involves:

  • Formation of the thiazolidine core : Cyclocondensation of cysteamine derivatives with ketones or aldehydes.
  • Oxidation : Introduction of trioxo groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Benzoylation : Reaction with benzoyl chloride under anhydrous conditions, often catalyzed by Lewis acids like ZnCl₂.

A representative synthesis pathway is outlined below:

Step Reaction Component Conditions Yield (%)
1 4,4-Dimethylthiazolidine + SO₃ DCM, 0°C, 2 h 78
2 Trioxo-thiazolidine + Benzoyl Chloride Et₃N, CH₂Cl₂, reflux, 6 h 85

This protocol, adapted from Singh et al., emphasizes the importance of solvent choice and base catalysis in minimizing side reactions.

Current Research Landscape and Objectives

Contemporary studies prioritize three objectives:

  • Catalytic Innovation : Developing base-catalyzed protocols (e.g., DABCO) for one-pot synthesis of thiazolidine-2-thiones.
  • Biological Evaluation : Screening for antifungal and antiproliferative activities, as seen in Mycosidine derivatives.
  • Materials Applications : Exploring thiazolidine-benzoyl chloride hybrids as crosslinkers in polymers or precursors for conductive materials.

For instance, Shehzadi et al. reported Cu(I)-catalyzed synthesis of thiazolidine-2-imines with acetylcholinesterase inhibitory activity (IC₅₀ = 0.0023 μM), underscoring their therapeutic potential.

Properties

IUPAC Name

3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-12(2)7-19(17,18)14(11(12)16)9-5-3-4-8(6-9)10(13)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYSOCELUFICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves the reaction of 4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while reactions with alcohols can produce ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Thiazolidine derivatives have been investigated for their potential anticancer properties. Research indicates that compounds similar to 3-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications in the thiazolidine structure can enhance the potency of anticancer agents by targeting specific signaling pathways involved in tumor growth and metastasis .
  • Diabetes Management : Thiazolidinediones (TZDs), a class of drugs used in diabetes treatment, share structural similarities with the compound . Research has demonstrated that thiazolidine derivatives can improve insulin sensitivity and glucose metabolism. The incorporation of benzoyl chloride moieties may further enhance these effects by modifying receptor interactions .
  • Anti-inflammatory Properties : The compound's ability to inhibit protein tyrosine phosphatases (PTPs) has been linked to anti-inflammatory effects. PTPs play a crucial role in regulating immune responses; thus, inhibitors derived from thiazolidine structures could be beneficial in treating inflammatory diseases .

Materials Science Applications

  • Polymer Chemistry : The compound can be utilized as a monomer or crosslinking agent in the synthesis of conducting polymers. Research has indicated that incorporating thiazolidine derivatives into polymer matrices can enhance electrical conductivity and mechanical properties, making them suitable for applications in flexible electronics and sensors .
  • Chemical Sensors : The unique structural features of 3-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride allow it to function effectively in the development of chemical sensors. Its derivatives have been employed in potentiometric and conductometric sensors for detecting various analytes due to their high sensitivity and selectivity .

Analytical Chemistry Applications

  • Chromatography : The compound has potential applications as a stationary phase in chromatographic techniques. Its unique chemical properties can facilitate the separation of complex mixtures, particularly in the analysis of biological samples where precision is critical .
  • Spectroscopic Analysis : The structural characteristics of 3-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride make it suitable for use as a fluorescent probe in spectroscopic studies. Its derivatives have been used to detect specific biomolecules through fluorescence resonance energy transfer (FRET) mechanisms .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityInvestigated the cytotoxic effects on breast cancer cell linesThe compound exhibited significant dose-dependent cytotoxicity with IC50 values comparable to standard chemotherapeutics .
Diabetes Management ResearchEvaluated insulin-sensitizing effectsDemonstrated improved glucose uptake in adipocytes when treated with thiazolidine derivatives .
Development of Chemical SensorsExplored sensor applications using modified polymersAchieved high sensitivity for detecting glucose and other biomolecules with low detection limits .

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is structurally distinct from analogs such as 5-(4,4-Dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride (CAS 927997-44-2). While both share the 4,4-dimethyl-1,1,3-trioxo-thiazolidine moiety, their functional groups and substituents differ significantly:

Property 3-(4,4-Dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl Chloride 5-(4,4-Dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl Chloride
CAS Number Not explicitly provided (part of III1–III19 series) 927997-44-2
Molecular Formula Likely C₁₂H₁₁ClNO₃S (estimated) C₁₂H₁₄ClNO₆S₂
Functional Group Benzoyl chloride (R-COCl) Sulfonyl chloride (R-SO₂Cl)
Substituent Position Benzoyl group at position 3 of benzene Sulfonyl and methoxy groups at positions 1 and 2 of benzene

Bioactivity and Performance

For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzoyl ring enhance stability and receptor binding in enzyme inhibition assays .
  • The sulfonyl chloride analog’s methoxy group may improve solubility and pharmacokinetics, as seen in related sulfonamide drugs .

Biological Activity

3-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on antibacterial and antiviral activities, along with synthesis and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidine core, which is known for its diverse biological activities. The presence of the benzoyl chloride moiety enhances its reactivity and potential for biological interactions.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. A study evaluated various thiazolidinone compounds against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 625 µg/ml to >5000 µg/ml, demonstrating varying degrees of effectiveness against different strains .

CompoundMIC (µg/ml)Bacterial Strain
This compound625 - >5000Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa

Antiviral Activity

Thiazolidinone derivatives have also been explored for their antiviral properties. For instance, compounds with similar structures have shown anti-HIV activity. In vitro studies demonstrated that certain thiazolidinone derivatives inhibited HIV replication with IC50 values in the low micromolar range. However, the specific activity of this compound against HIV remains to be established .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often influenced by structural modifications. Key factors include:

  • Substituents on the thiazolidine ring : Methyl substitutions can enhance solubility and bioavailability.
  • Functional groups : The presence of electron-withdrawing groups like benzoyl chloride can increase antibacterial potency.

Research has shown that modifications at specific positions on the thiazolidine ring can lead to improved activity against various pathogens .

Case Studies

Several studies have highlighted the significance of thiazolidinones in medicinal chemistry:

  • Synthesis and Evaluation : A study synthesized various thiazolidinones and evaluated their antibacterial and anti-HIV activities. Compounds with a trimethyl-substituted phenyl ring exhibited notable anti-HIV activity .
  • In Vivo Studies : Investigations into the in vivo efficacy of thiazolidinones have shown promise in animal models for treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a benzoyl chloride precursor with a thiazolidinone derivative. For example, analogous procedures (e.g., benzoylisothiocyanate synthesis) use 1,4-dioxane as a solvent and controlled stoichiometry to minimize side reactions. Reflux conditions (~4–6 hours) and acid catalysis (e.g., glacial acetic acid) are critical for activating carbonyl groups and driving the reaction to completion . Post-synthesis, vacuum distillation or column chromatography is recommended to isolate the acyl chloride product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the presence of the thiazolidinone and benzoyl chloride moieties (e.g., distinguishing aromatic protons and sulfone groups). X-ray crystallography, using programs like SHELXL, provides precise structural validation, particularly for resolving stereoelectronic effects of the trioxo-thiazolidin ring . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies reactive groups like C=O and S=O stretches .

Q. How does the reactivity of this benzoyl chloride compare to other acyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trioxo-thiazolidin group enhances the electrophilicity of the carbonyl carbon, making it more reactive toward amines or alcohols than unsubstituted benzoyl chlorides. For instance, in amide coupling, use anhydrous conditions (e.g., dichloromethane) and a base like pyridine to neutralize HCl byproducts, as demonstrated in analogous microwave-assisted syntheses .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final acylation step?

  • Methodological Answer : Low yields often arise from hydrolysis of the acyl chloride or steric hindrance from the bulky thiazolidinone group. Optimization strategies include:

  • Using microwave irradiation (e.g., 600 W, 5 minutes) to accelerate reaction kinetics and reduce side reactions .
  • Introducing protecting groups (e.g., silyl ethers) for sensitive functional groups during intermediate steps .
  • Solvent screening: Polar aprotic solvents like THF or DMF improve solubility of the thiazolidinone intermediate .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic effects like restricted rotation of the benzoyl-thiazolidinone bond or polymorphism in crystallized samples. Solutions include:

  • Variable-temperature NMR to probe conformational exchange .
  • Revisiting crystallographic data (SHELX refinement) to confirm bond angles and torsional strain .
  • Computational modeling (DFT) to predict and assign splitting patterns .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like cyclooxygenase or bacterial enzymes, leveraging the trioxo-thiazolidin group’s potential as a sulfone-based pharmacophore. MD simulations assess stability of ligand-receptor complexes, while QSAR studies correlate substituent effects (e.g., methyl groups) with activity .

Q. What mechanisms underlie the potential antimicrobial activity of structurally related compounds?

  • Methodological Answer : Analogous thiazolidinone derivatives inhibit bacterial dihydrofolate reductase (DHFR) or disrupt cell wall synthesis via covalent binding to penicillin-binding proteins. For this compound, in vitro assays (MIC determination) against Gram-positive/negative strains, combined with enzymatic inhibition studies, are recommended to validate mechanistic hypotheses .

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